molecular formula C15H10O4 B1345331 (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929339-23-1

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B1345331
M. Wt: 254.24 g/mol
InChI Key: UWPJFGPAYRLAJH-LFXCGDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2Z-2E-3-furylprop-2-enylidene-6-hydroxy-1-benzofuran-3(2H)-one, is a heterocyclic compound with a unique chemical structure. It has been studied extensively for its potential application in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

One study describes a palladium-catalyzed tandem reaction involving yne-propargylic carbonates and boronic acids, including 2-furyl boronic acid, leading to the synthesis of benzofuran derivatives. This process involves an electrocyclization step to yield fused aromatic rings, highlighting the compound's utility in synthesizing complex aromatic structures (Wang et al., 2004).

Photochromic Properties

Another study examines the photochromic properties of furyl fulgides, which are classes of organic molecules that exhibit reversible changes in color upon exposure to light. The research investigates the structural differences between E and Z isomers of furyl fulgides and their implications for photochromic behavior, contributing to applications in data storage and high-resolution spectroscopy (Strübe et al., 2011).

Antiproliferative Activity

A study on the cytotoxic neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. identified compounds related to the benzofuran structure. These compounds demonstrated significant antiproliferative activity on human non-small cell lung carcinoma cell lines, suggesting potential applications in cancer research (Ma et al., 2017).

Maillard Reaction Chromophores

Research into the Maillard reaction, which is a form of non-enzymatic browning involving amino acids and reducing sugars, identified chromophores related to the compound's structure. These findings have implications for understanding the chemistry behind food flavor, color, and aroma development during thermal processing (Frank & Hofmann, 2000).

Organic Synthesis and Catalysis

A study focused on flow photo-Nazarov reactions of 2-furyl vinyl ketones describes the cyclization of these compounds to produce furan-fused cyclopentanones. This demonstrates the compound's role in facilitating the synthesis of complex organic structures, particularly in light of the challenges associated with traditional Brønsted and Lewis acid-mediated cyclization methods (Ashley et al., 2018).

properties

IUPAC Name

(2Z)-2-[(E)-3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H/b3-1+,13-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJFGPAYRLAJH-LFXCGDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.